![molecular formula C22H21N3O2S B3003375 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide CAS No. 897462-34-9](/img/structure/B3003375.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The compound has been studied for its potential as an antimycobacterial agent .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of imidazo[2,1-b]thiazole with POCl3 in DMF . The imidazo[2,1-b]thiazole-chalcones were prepared by the condensation of aldehydes and different methyl ketones at reflux of ethanol, in the presence of 1mL of 10% potassium hydroxide (KOH) as base .Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The linear formula of a similar compound is C26H21BrN2O2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of imidazo[2,1-b]thiazole with POCl3 in DMF, followed by condensation with aldehydes and different methyl ketones .Scientific Research Applications
The compound “2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide” belongs to a class of compounds known as thiazoles, which are heterocyclic compounds featuring a ring with nitrogen and sulfur atoms. Thiazoles and their derivatives are known for their diverse biological activities and have been studied for various scientific research applications. Below are six unique applications of thiazole derivatives:
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and evaluated for their potential antitumor and cytotoxic activities. For instance, certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Antimicrobial Activity
Some thiazole derivatives have been developed through microwave-assisted synthesis and have shown antimicrobial activity. These compounds are synthesized using thiadiazoles and bromo ketones and are tested against various microbial strains .
Antioxidant Properties
Thiazole derivatives have also been screened for their in vitro antioxidant properties. Some synthesized compounds exhibit potent antioxidant activity, which is measured by IC50 values indicating the concentration required to inhibit 50% of the free radical activity .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. It is known that compounds with the thiazole ring, such as this one, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds likely affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
It has been reported that some imidazo[2,1-b]thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-27-18-10-8-16(9-11-18)20-13-25-17(14-28-22(25)24-20)12-21(26)23-19-7-5-4-6-15(19)2/h4-11,13-14H,3,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNSDBZZZEMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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